N-(3,3,5-trimethylcyclohexyl)-1-benzothiophene-3-carboxamide
Overview
Description
N-(3,3,5-trimethylcyclohexyl)-1-benzothiophene-3-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzothiophene core, which is known for its aromatic properties, and a cyclohexyl group that provides steric hindrance, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,3,5-trimethylcyclohexyl)-1-benzothiophene-3-carboxamide typically involves multiple steps, starting with the preparation of the benzothiophene core. One common method is the cyclization of 2-mercaptobenzoic acid with an appropriate aldehyde or ketone under acidic conditions to form the benzothiophene ring. The cyclohexyl group can be introduced through a Friedel-Crafts alkylation reaction using 3,3,5-trimethylcyclohexyl chloride and a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-throughput screening and optimization of reaction conditions, such as temperature, pressure, and solvent choice, are crucial for scaling up the synthesis. Catalysts and reagents are often recycled to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-(3,3,5-trimethylcyclohexyl)-1-benzothiophene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert ketones or aldehydes to alcohols.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzothiophene ring, using reagents like halogens or nitro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield benzothiophene-3-carboxylic acid, while reduction can produce benzothiophene-3-methanol.
Scientific Research Applications
N-(3,3,5-trimethylcyclohexyl)-1-benzothiophene-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of N-(3,3,5-trimethylcyclohexyl)-1-benzothiophene-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s benzothiophene core can engage in π-π stacking interactions with aromatic amino acids in proteins, while the cyclohexyl group provides steric hindrance that can influence binding affinity and selectivity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
3,3,5-Trimethylcyclohexanol: A precursor to various bioactive compounds and used in the synthesis of homomenthyl salicylate.
Benzothiophene derivatives: Known for their aromatic properties and used in pharmaceuticals and materials science.
Uniqueness
N-(3,3,5-trimethylcyclohexyl)-1-benzothiophene-3-carboxamide stands out due to its unique combination of a benzothiophene core and a bulky cyclohexyl group, which imparts distinct chemical and physical properties. This combination allows for versatile applications in different fields, making it a valuable compound for research and industrial purposes.
Properties
IUPAC Name |
N-(3,3,5-trimethylcyclohexyl)-1-benzothiophene-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NOS/c1-12-8-13(10-18(2,3)9-12)19-17(20)15-11-21-16-7-5-4-6-14(15)16/h4-7,11-13H,8-10H2,1-3H3,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQTYULSTMYRLOD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CC(C1)(C)C)NC(=O)C2=CSC3=CC=CC=C32 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NOS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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